1-(1-Cyclohexen-1-yl)naphthalene
CAS No.: 40358-51-8
Cat. No.: VC14433896
Molecular Formula: C16H16
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40358-51-8 |
---|---|
Molecular Formula | C16H16 |
Molecular Weight | 208.30 g/mol |
IUPAC Name | 1-(cyclohexen-1-yl)naphthalene |
Standard InChI | InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h4-7,9-12H,1-3,8H2 |
Standard InChI Key | JDPSNAPGULGULM-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(=CC1)C2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(1-Cyclohexen-1-yl)naphthalene consists of a planar naphthalene system (two fused benzene rings) linked to a non-planar cyclohexenyl group via a single covalent bond at the 1-position. The cyclohexenyl moiety introduces steric hindrance and partial unsaturation, influencing the compound’s reactivity and intermolecular interactions. The exact mass of the compound is 208.12500 g/mol, with a calculated logP (octanol-water partition coefficient) of 4.797, indicating significant lipophilicity .
Thermal and Physical Characteristics
Key physical properties include:
Property | Value |
---|---|
Density (20°C) | 1.062 g/cm³ |
Boiling Point | 351.3°C at 760 mmHg |
Flash Point | 177.7°C |
Refractive Index (20°C) | 1.627 |
Vapor Pressure (25°C) | Not reported |
The high boiling point suggests stability under thermal stress, making it suitable for high-temperature reactions. The flash point classifies it as combustible, requiring careful handling in industrial settings .
Synthetic Methodologies
Modern T3P-Promoted Synthesis
A breakthrough in metal-free synthesis, reported by , utilizes propylphosphonic anhydride (T3P) as a water scavenger under microwave irradiation. While the original study focused on N-alkenylated heterocycles, the protocol is adaptable to naphthalene derivatives:
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Reaction Setup:
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Mechanism:
This method achieves yields up to 94% under optimized conditions, avoids transition metals, and simplifies purification through silica plug filtration .
Future Directions
Green Chemistry Innovations
Expanding T3P-mediated synthesis to larger scales could reduce reliance on toxic catalysts. Solvent-free microwave-assisted routes may further improve sustainability.
Functionalization Studies
Selective hydrogenation of the cyclohexenyl ring could yield saturated analogs with altered electronic properties. Cross-coupling reactions (e.g., Suzuki-Miyaura) might enable conjugation with bioactive moieties.
Environmental Impact Assessments
Studies on biodegradation pathways and ecotoxicology are critical given the persistence of PAHs in ecosystems.
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